N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12-5-7-17(8-14(12)3)22-11-16(10-19(22)24)21-20(25)15-6-4-13(2)18(9-15)23(26)27/h4-9,16H,10-11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHPLOAZDBQQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3,4-dimethylphenyl
Biological Activity
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a unique structure comprising:
- Pyrrolidine ring : Contributes to the compound's three-dimensional conformation and potential interactions with biological targets.
- Dimethylphenyl group : Enhances lipophilicity, potentially affecting bioavailability.
- Nitro and amide functionalities : These groups may play crucial roles in the compound's biological activity.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O3 |
| Molecular Weight | 354.41 g/mol |
| CAS Number | 2309188-07-4 |
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial activity . The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes, although specific pathways require further elucidation.
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties , potentially through the inhibition of pro-inflammatory cytokines. This activity could make it a candidate for treating conditions characterized by chronic inflammation.
Cytotoxicity and Antitumor Potential
In vitro studies have demonstrated that related compounds with similar structural features can exhibit cytotoxic effects against various cancer cell lines . For instance, derivatives with nitro substitutions have shown enhanced cytotoxicity compared to their non-nitro counterparts . The exact cytotoxic mechanism remains under investigation but may involve the induction of oxidative stress leading to apoptosis in cancer cells.
Study 1: Synthesis and Evaluation of Related Compounds
A study focused on synthesizing various nitro-substituted benzamide derivatives, including those structurally akin to this compound. The results indicated that compounds with multiple nitro groups exhibited significant cytotoxicity against tumor cell lines while sparing normal cells, suggesting a selective action against malignant cells .
Study 2: Mechanistic Insights into Antitumor Activity
In another investigation, researchers explored the mechanism by which related benzamide derivatives induce apoptosis in cancer cells. It was found that these compounds could trigger reactive oxygen species (ROS) production, leading to endoplasmic reticulum (ER) stress and subsequent apoptosis. This pathway highlights the potential for developing targeted therapies based on structural modifications of the parent compound .
Comparison with Similar Compounds
Research Implications
- Medicinal Chemistry : The target compound’s nitro group could be optimized for antimicrobial or antiparasitic activity, while analogs like and may be better suited for CNS or kinase inhibition studies.
- Material Science : The dimethylphenyl and nitrobenzamide motifs in the target compound may serve as precursors for photoactive or conductive polymers, leveraging nitro’s electron-deficient properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrrolidinone ring via cyclization of a β-ketoamide intermediate. Key steps include:
- Step 1 : Condensation of 3,4-dimethylphenylamine with a β-ketoester to form the pyrrolidinone core.
- Step 2 : Introduction of the 4-methyl-3-nitrobenzamide moiety via amide coupling using coupling agents like HATU or DCC.
- Optimization : Yield improvements (e.g., from 60% to 85%) are achieved by controlling solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst selection (e.g., triethylamine for deprotonation) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for verifying substituent positions on the pyrrolidinone and benzamide groups. For example, the nitro group’s deshielding effect shifts aromatic protons downfield (δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+ at 397.15 vs. calculated 397.14) .
- X-ray Crystallography : Resolves steric effects from the 3,4-dimethylphenyl group, confirming dihedral angles between aromatic rings .
Q. What are the primary challenges in purifying this compound, and what strategies mitigate them?
- Methodological Answer :
- Challenge : Low solubility in non-polar solvents due to the nitro group and amide functionality.
- Solution : Gradient column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1 to 1:1) or recrystallization from ethanol/water mixtures improves purity (>98%) .
Advanced Research Questions
Q. How does the electronic environment of the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- The nitro group’s electron-withdrawing nature activates the benzamide ring for nucleophilic attack. Computational studies (DFT) show a partial positive charge (+0.35 e) at the para position of the nitro group, favoring reactions with amines or thiols. Kinetic experiments (e.g., second-order rate constants in DMSO) quantify this reactivity .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how should controls be designed?
- Methodological Answer :
- Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC50 determination).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116), with doxorubicin as a positive control.
- Controls : Include solvent-only (DMSO) and structurally analogous nitrobenzamides to isolate structure-activity relationships .
Q. How can structural modifications to the pyrrolidinone ring enhance metabolic stability in vivo?
- Methodological Answer :
- Modification 1 : Replace the 5-oxo group with a thiolactam to reduce hydrolysis susceptibility.
- Modification 2 : Introduce methyl groups at C2/C4 of the pyrrolidinone to sterically hinder CYP450-mediated oxidation.
- Validation : Pharmacokinetic studies in rodents (e.g., t1/2 increased from 2.1 to 5.3 hours post-modification) .
Data Contradictions and Resolution
Q. Conflicting reports exist on the compound’s solubility in aqueous buffers. How should researchers reconcile this?
- Methodological Answer :
- Contradiction : Some studies report solubility >1 mg/mL in PBS (pH 7.4), while others note precipitation.
- Resolution : Solubility is pH-dependent. Use co-solvents (e.g., 10% PEG-400) or buffer systems (e.g., citrate-phosphate, pH 6.5) to stabilize the compound. Validate via UV-Vis spectroscopy (λmax = 320 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
